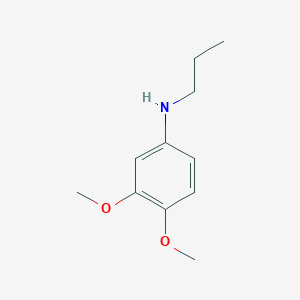

3,4-二甲氧基-N-丙基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

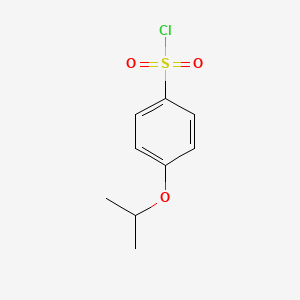

The compound 3,4-dimethoxy-N-propylaniline is a derivative of aniline and is characterized by the presence of methoxy groups and a propyl chain attached to the nitrogen atom. It serves as a key intermediate in the synthesis of various pharmacologically active compounds and has been the subject of several research studies due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of derivatives of 3,4-dimethoxy-N-propylaniline has been explored in different contexts. For instance, one study describes the N-acylation of 3-(3,4-dimethoxyphenyl)-propylamine with aralkanecarboxylic acid chlorides, followed by a Bischler-Napieralski ring closure to yield 1-aralkyl-dihydro-2-benzazepines, which are then reduced to the title compounds . Another study outlines a three-step synthesis of N-trifluoroacetyl-3,4-dimethoxy-6-trimethyl-stannylphenethylamine from commercially available 3,4-dimethoxyphenethylamine, which is a precursor to 6-[18F]fluorodopamine, indicating the versatility of 3,4-dimethoxy-N-propylaniline derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate was elucidated, revealing a monoclinic space group and specific dihedral angles between the pyrimidine plane and two phenyl planes, indicating a boat-like conformation . This suggests that the molecular structure of 3,4-dimethoxy-N-propylaniline derivatives can be complex and may influence their chemical properties and biological activity.

Chemical Reactions Analysis

The chemical reactivity of 3,4-dimethoxy-N-propylaniline derivatives is influenced by the functional groups present in the molecule. The presence of methoxy groups and the propyl chain can affect the compound's interaction with other chemicals and its suitability for further chemical modifications. For instance, the structure-activity relationship study of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide revealed that certain modifications, such as the introduction of a propan-2-amine group, can significantly enhance the inhibitory effect on HIF-1 activated transcription .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dimethoxy-N-propylaniline derivatives are crucial for their application as therapeutic agents. One of the challenges highlighted in the research is the poor water solubility of these compounds, which can limit their bioavailability and necessitate the use of specialized delivery formulations . The studies also provide insights into the lipophilicity, crystallinity, and organic solubility of these compounds, which are important parameters for drug development .

科学研究应用

Biomaterials Development: Petta等人(2016年)的研究采用3,4-二甲氧基-N-丙基苯胺的衍生物对透明质酸进行化学修饰。这种修饰增强了其粘弹性能,使其成为生物墨水和水凝胶中有价值的生物材料,具有在药物输送和再生医学中潜在应用(Petta, Eglin, Grijpma, & D’Este, 2016)。

Chemical Synthesis: Ferrer等人(1997年)探讨了与3,4-二甲氧基-N-丙基苯胺结构相关的化合物的迈克尔加合物的合成和反应性。这项研究有助于理解涉及类似化合物的化学反应和合成过程(Ferrer, Avendaño, & Söllhuber, 1997)。

Optical Purity Studies: O'reilly等人(1990年)进行了与从3,4-二甲氧基-N-丙基苯胺衍生的化合物的光学纯度相关的研究。这项研究在不对称合成和手性化学领域具有重要意义,这对于某些药物和精细化学品的开发至关重要(O'reilly, Derwin, & Lin, 1990)。

Cancer Research: Mun等人(2012年)研究了结构类似于3,4-二甲氧基-N-丙基苯胺的分子作为癌症治疗药物的潜力。该研究侧重于了解该化合物的结构-活性关系,旨在优化其药理学性质(Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012)。

Drug Metabolism Studies: McMillan等人(1990年)研究了大鼠体内与3,4-二甲氧基-N-丙基苯胺结构相关的芳胺类除草剂的代谢。这项研究有助于更广泛地了解类似于3,4-二甲氧基-N-丙基苯胺的化合物在生物系统中的代谢(McMillan, Leakey, Arlotto, McMillan, & Hinson, 1990)。

Enzyme Reaction Studies: Panoutsopoulos(2006年)研究了豚鼠肝片中一种相关化合物的代谢。该研究侧重于代谢中涉及的酶过程,为类似化合物的生物化学提供了见解(Panoutsopoulos, 2006)。

Electroactive Polymer Research: Bidan等人(1989年)研究了与3,4-二甲氧基-N-丙基苯胺密切相关的2-丙基苯胺的电聚合。这项研究对于电活性聚合物的发展具有重要意义,这些聚合物在电子学和材料科学中有各种潜在应用(Bidan, Geniés, & Penneau, 1989)。

属性

IUPAC Name |

3,4-dimethoxy-N-propylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-7-12-9-5-6-10(13-2)11(8-9)14-3/h5-6,8,12H,4,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMENXXARXGGADO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622169 |

Source

|

| Record name | 3,4-Dimethoxy-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887588-02-5 |

Source

|

| Record name | 3,4-Dimethoxy-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)

![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)

![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)

![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)

![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)